1,2,3-Trifluorocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trifluorocyclopropane is a fluorinated cyclopropane compound with the molecular formula C₃H₃F₃. This compound is characterized by the presence of three fluorine atoms attached to a cyclopropane ring. Fluorinated cyclopropanes are known for their unique chemical and physical properties, which make them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,2,3-Trifluorocyclopropane typically involves the addition of fluorinated reagents to cyclopropane precursors. One common method is the addition of bromofluorocarbene (:CFBr) to fluorinated styrene, followed by reductive debromination . This approach provides a straightforward route to the desired trifluorocyclopropane motif. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,2,3-Trifluorocyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reductive dehalogenation can occur, leading to the formation of partially or fully dehalogenated products.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1,2,3-Trifluorocyclopropane exerts its effects is primarily related to its electronic structure. The presence of fluorine atoms significantly influences the compound’s reactivity and interactions with other molecules. Fluorine atoms can act as π-donors, lengthening and weakening the cyclopropane bonds, which affects the compound’s stability and reactivity . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trifluorocyclopropane can be compared with other fluorinated cyclopropanes, such as:
1,1,2-Trifluorocyclopropane: This compound has a different fluorine substitution pattern, which affects its chemical properties and reactivity.
1,2-Difluorocyclopropane: With only two fluorine atoms, this compound exhibits different electronic and steric effects compared to this compound.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct electronic properties and reactivity profiles, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
143316-99-8 |
---|---|
Molekularformel |
C3H3F3 |
Molekulargewicht |
96.05 g/mol |
IUPAC-Name |
1,2,3-trifluorocyclopropane |
InChI |
InChI=1S/C3H3F3/c4-1-2(5)3(1)6/h1-3H |
InChI-Schlüssel |
CUZPFBIURYEASM-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.